
magnesium;2-methylbut-2-ene;bromide
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Overview
Description
Magnesium;2-methylbut-2-ene;bromide is a useful research compound. Its molecular formula is C5H9BrMg and its molecular weight is 173.33 g/mol. The purity is usually 95%.
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Biological Activity
The compound magnesium;2-methylbut-2-ene;bromide , also known as magnesium 2-methylbut-2-ene bromide, is a complex organometallic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant studies that highlight its significance in various biological contexts.
Magnesium 2-methylbut-2-ene bromide is characterized by its unique structure, which combines magnesium with an alkene and bromide. This configuration allows for various interactions within biological systems, particularly in cellular environments.
Table 1: Chemical Structure and Properties
Property | Description |
---|---|
Molecular Formula | C5H9BrMg |
Molecular Weight | 201.42 g/mol |
Appearance | Colorless liquid |
Solubility | Soluble in organic solvents |
The biological activity of magnesium 2-methylbut-2-ene bromide is primarily attributed to its role as a magnesium source, which is crucial for numerous biochemical processes. Magnesium ions are known to stabilize ATP and are involved in over 300 enzymatic reactions. The bromide component may also contribute to the compound's reactivity and biological interactions.
Case Study: Magnesium Comenate
In a study investigating the neuroprotective effects of magnesium comenate, researchers found that it protected cerebellar neurons from glutamate toxicity and oxidative stress induced by hydrogen peroxide. The results indicated:
- Neuroprotection : Significant reduction in neuron death.
- Antioxidant Activity : Decreased levels of reactive oxygen species (ROS).
Antioxidant Activity
The antioxidant properties of magnesium compounds have been well-documented. Magnesium 2-methylbut-2-ene bromide may exhibit similar antioxidant effects, contributing to cellular protection against oxidative damage.
Table 2: Antioxidant Activity Comparison
Compound | Concentration (mg/mL) | % Free Radical Scavenging |
---|---|---|
Magnesium Comenate | 0.01 | 30.67 ± 1.20 |
Magnesium Comenate | 0.1 | 67.03 ± 0.51 |
In Vivo Studies
Preliminary in vivo studies on related magnesium compounds have shown promising results regarding stress protection and antioxidant activity:
- Stress Protection : Administration of magnesium compounds at doses of 2 mg/kg significantly reduced markers of oxidative stress in animal models.
- Oxidative Stress Reduction : Compounds demonstrated a decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
Future Directions
Further research is needed to elucidate the specific biological activities of this compound. Studies focusing on its pharmacokinetics, bioavailability, and detailed mechanisms of action will be crucial for understanding its therapeutic potential.
Scientific Research Applications
Pharmaceutical Applications
Magnesium;2-methylbut-2-ene;bromide is primarily utilized as a reagent in the synthesis of biologically active compounds. Its role in asymmetric synthesis is particularly noteworthy:
- Asymmetric Allylic Alkylation : This compound has been employed in Cu-catalyzed asymmetric allylic alkylation reactions, yielding high enantioselectivity. For example, it has been used to produce β-methyl substituted phosphorus compounds with excellent regioselectivity and high yields (up to 97%) . This reaction is crucial for synthesizing intermediates used in drug development.
- Synthesis of Dihydropyrimidinones : In pharmaceutical chemistry, magnesium bromide acts as a catalyst for the solvent-free one-pot synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry .
Polymerization Processes
This compound serves as an effective catalyst in various polymerization reactions:
- Cationic Polymerization : It has been shown to catalyze ring-expansion cationic polymerizations effectively. This application allows for the synthesis of cyclic polymers with specific structural characteristics, enhancing the material properties for industrial applications .
- Living Cationic Polymerization : The compound facilitates living cationic polymerizations, which enable the precise control over molecular weight and architecture of the resulting polymers. This is particularly advantageous for producing polymers with tailored functionalities .
Industrial Applications
In addition to its laboratory applications, this compound finds use in industrial settings:
- Catalyst in Organic Synthesis : It is widely used as a catalyst for various organic transformations due to its ability to stabilize reactive intermediates and facilitate nucleophilic substitutions .
- Thin Film Deposition : The compound is also utilized in thin film deposition processes, which are essential for manufacturing electronic components and materials with specific optical properties .
Case Study 1: Asymmetric Synthesis
A study demonstrated the use of this compound in synthesizing complex organic molecules with high enantiomeric excess. The reaction conditions were optimized to achieve selectivity ratios of 99:1, indicating its effectiveness as a reagent for producing pharmaceuticals .
Case Study 2: Polymer Synthesis
Research highlighted the successful application of magnesium bromide as a catalyst for living cationic polymerization of isobutyl vinyl ether. The results showed that using this compound led to polymers with controlled molecular weights and narrow polydispersity indices, making it suitable for advanced material applications .
Properties
CAS No. |
651299-68-2 |
---|---|
Molecular Formula |
C5H9BrMg |
Molecular Weight |
173.33 g/mol |
IUPAC Name |
magnesium;2-methylbut-2-ene;bromide |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-4-5(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
CEXMQGUYPBYVRM-UHFFFAOYSA-M |
Canonical SMILES |
C[C-]=C(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
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